2-[3-(dimethylamino)propyl]-7-fluoro-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[3-(dimethylamino)propyl]-7-fluoro-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a dimethylamino propyl group, a fluorine atom, and a pyridinyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(dimethylamino)propyl]-7-fluoro-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[3-(dimethylamino)propyl]-7-fluoro-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom and other functional groups can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[3-(dimethylamino)propyl]-7-fluoro-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(dimethylamino)propyl]-7-fluoro-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(dimethylamino)propyl]-7-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
- 2-[3-(dimethylamino)propyl]-7-methyl-1-phenylchromeno[2,3-c]3-pyrroline-3,9-dione
Uniqueness
Compared to similar compounds, 2-[3-(dimethylamino)propyl]-7-fluoro-1-(pyridin-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of the fluorine atom and the pyridinyl group. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C21H20FN3O3 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-7-fluoro-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H20FN3O3/c1-24(2)9-4-10-25-18(13-5-3-8-23-12-13)17-19(26)15-11-14(22)6-7-16(15)28-20(17)21(25)27/h3,5-8,11-12,18H,4,9-10H2,1-2H3 |
InChI Key |
DAGJPTNPSYHZKH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CN=CC=C4 |
Origin of Product |
United States |
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